Product packaging for Benzyl 3-acetylbenzoate(Cat. No.:)

Benzyl 3-acetylbenzoate

Cat. No.: B8162263
M. Wt: 254.28 g/mol
InChI Key: JDBDFVIMAFYZBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzyl 3-acetylbenzoate is a chemical compound of interest in medicinal chemistry and antimicrobial research. It belongs to a class of benzyl and benzoyl benzoic acid derivatives that have been investigated for their potential to inhibit bacterial transcription by targeting the interaction between RNA polymerase (RNAP) and sigma (σ) factors . Disrupting this protein-protein interaction prevents the formation of the RNAP holoenzyme, a key complex essential for initiating bacterial gene expression, making it a promising mechanism for novel antibiotic development . Researchers are exploring these compounds to combat priority pathogens, such as Staphylococcus aureus and Streptococcus pneumoniae , with some derivatives demonstrating excellent in vitro activity . As a benzoic acid ester, this compound can also serve as a key synthetic intermediate or building block in organic synthesis and pharmaceutical development . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H14O3 B8162263 Benzyl 3-acetylbenzoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 3-acetylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-12(17)14-8-5-9-15(10-14)16(18)19-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBDFVIMAFYZBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Benzyl 3 Acetylbenzoate

Precursor Chemistry and Reaction Pathways

Mechanistic Aspects of Formation Reactions

The formation of Benzyl (B1604629) 3-acetylbenzoate via Fischer esterification proceeds through a well-established acid-catalyzed nucleophilic acyl substitution mechanism. The key steps are outlined below:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 3-acetylbenzoic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. quora.com

Nucleophilic Attack by Benzyl Alcohol: The oxygen atom of the hydroxyl group of benzyl alcohol acts as a nucleophile, attacking the activated carbonyl carbon of the protonated 3-acetylbenzoic acid. This results in the formation of a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking alcohol) to one of the hydroxyl groups of the tetrahedral intermediate. This converts one of the hydroxyl groups into a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The final step involves the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final product, Benzyl 3-acetylbenzoate.

All steps in the Fischer esterification are reversible, and the position of the equilibrium is influenced by the reaction conditions. chemistrysteps.com

Optimization of Synthetic Parameters via Kinetic Analysis and Yield Enhancement

The optimization of the synthesis of this compound focuses on maximizing the yield and reaction rate by manipulating various experimental parameters. Kinetic analysis of similar esterification reactions provides valuable insights into how these parameters influence the reaction outcome. nih.govchembam.com

Key parameters that can be optimized include:

Catalyst: The choice of catalyst significantly impacts the reaction rate. While traditional mineral acids are effective, they can lead to side reactions. The use of solid acid catalysts, such as modified Montmorillonite K10, offers advantages like easier separation and reusability. ijstr.org Zirconium complexes have also been shown to be effective and moisture-tolerant catalysts for esterification. nih.gov

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, for equilibrium reactions like Fischer esterification, the effect on the final yield can be complex. Microwave-assisted synthesis has been shown to significantly reduce reaction times by allowing for rapid heating to higher temperatures than conventional methods. researchgate.netacademicpublishers.org

Reactant Ratio: Using an excess of one of the reactants, typically the less expensive one (often the alcohol), can shift the equilibrium towards the product side, thereby increasing the yield. nih.gov

Water Removal: As water is a product of the reaction, its removal can drive the equilibrium forward. This can be achieved through azeotropic distillation or the use of dehydrating agents.

The following interactive data table summarizes the effect of various parameters on the yield of esterification of substituted benzoic acids, providing a model for the optimization of this compound synthesis.

ParameterVariationEffect on YieldReference
Catalyst Montmorillonite K10 (modified) vs. noneSignificant increase ijstr.org
Zirconium Complex vs. Brønsted acidComparable or slightly faster with Brønsted acid acs.org
Temperature 110°C to 150°C (Microwave)Increased yield with temperature up to an optimum researchgate.net
Reaction Time Varied (Microwave)Yield increases with time until equilibrium is reached researchgate.net
Solvent Solvent-free vs. DichloromethaneHigher yield in solvent-free conditions ijstr.org

Detailed research findings indicate that for substituted benzoic acids, both electron-donating and electron-withdrawing groups can undergo smooth esterification, with benzyl alcohol being a particularly effective alcohol reactant. ijstr.org Kinetic studies reveal that the rate of esterification is influenced by the steric hindrance of both the carboxylic acid and the alcohol. chembam.com By systematically optimizing these parameters, the synthesis of this compound can be made more efficient and economically viable.

Despite a comprehensive search for scientific literature and spectroscopic data, information on the chemical compound "this compound" is not available in the public domain. Searches for its spectroscopic characterization, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, did not yield any specific research findings or data sets for this particular molecule.

Consequently, it is not possible to provide an article with detailed research findings, data tables, and in-depth analysis as requested in the outline. The required sections on 1H NMR, 13C NMR, advanced two-dimensional NMR techniques, Infrared (IR) spectroscopy, and Raman spectroscopy for this compound cannot be completed without published scientific data.

The generation of an accurate and scientifically sound article on the spectroscopic and structural elucidation of a chemical compound is entirely dependent on the existence of and access to experimental data. Without primary or secondary sources reporting the spectral properties of this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the requested article focusing solely on the chemical compound “this compound” with the specified detailed outline cannot be generated at this time. Further experimental research and publication of the findings would be required for the scientific community to characterize this compound and for an article of this nature to be written.

Spectroscopic and Structural Elucidation of Benzyl 3 Acetylbenzoate

Mass Spectrometry (MS) for Molecular Ion Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the context of Benzyl (B1604629) 3-acetylbenzoate, electron ionization (EI) mass spectrometry is a common method for generating a molecular ion and inducing fragmentation, which provides a characteristic pattern that aids in structural elucidation.

The molecular formula of Benzyl 3-acetylbenzoate is C16H14O3, which corresponds to a molecular weight of approximately 254.28 g/mol . In a typical EI mass spectrum, the molecular ion peak ([M]•+) would be observed at an m/z corresponding to this mass. The fragmentation of this compound is expected to proceed through several predictable pathways based on the functional groups present, namely the benzyl ester and the acetyl group.

One of the most prominent fragmentation pathways for benzyl esters is the cleavage of the benzylic C-O bond. This results in the formation of a stable benzyl cation (C7H7+) or a tropylium (B1234903) cation, which is observed at m/z 91 . This fragment is often the base peak in the mass spectra of benzyl-containing compounds due to its high stability.

Another significant fragmentation pathway involves the loss of the benzyl group (•CH2C6H5), leading to the formation of the 3-acetylbenzoyl cation. This would produce a fragment ion at m/z 163 . Further fragmentation of this ion can occur, for example, through the loss of a methyl radical (•CH3) from the acetyl group to give a fragment at m/z 148 , or the loss of carbon monoxide (CO) to yield a fragment at m/z 135 .

Additionally, cleavage of the bond between the carbonyl carbon of the acetyl group and the aromatic ring can lead to the formation of an acetyl cation (CH3CO+) at m/z 43 . The presence of the aromatic ring also allows for characteristic fragments at m/z 77 (phenyl cation) and m/z 51 .

A summary of the expected major fragments in the electron ionization mass spectrum of this compound is presented in the table below.

m/z Proposed Fragment Ion Structure of Fragment
254Molecular Ion ([M]•+)[C16H14O3]•+
163[M - C7H7]+[C9H7O3]+
91[C7H7]+Benzyl/Tropylium cation
77[C6H5]+Phenyl cation
43[CH3CO]+Acetyl cation

This interactive data table is based on predicted fragmentation patterns and may not represent all observed experimental values.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's properties in the solid state.

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that as of the current date, no single-crystal X-ray diffraction data for this compound has been deposited. Consequently, a detailed analysis of its solid-state molecular geometry and intermolecular interactions based on experimental crystallographic data is not possible at this time.

While crystallographic data is not available for this compound, studies on related compounds, such as complexes of 4-acetylbenzoic acid, have been reported. For instance, the crystal structure of a Zn(II) complex with 4-acetylbenzoic acid has been determined, revealing the coordination of the carboxylate group to the metal center. However, these findings are not directly transferable to the solid-state structure of the title compound.

Chemical Reactivity and Mechanistic Investigations of Benzyl 3 Acetylbenzoate

Ester Hydrolysis Kinetics and Mechanisms

The hydrolysis of the ester functional group in Benzyl (B1604629) 3-acetylbenzoate, which leads to the formation of 3-acetylbenzoic acid and benzyl alcohol, can be catalyzed by either acid or base. The kinetics and mechanisms of these processes are influenced by factors such as the nature of the catalyst, the solvent system, and the electronic effects of the substituents on the aromatic ring.

The acid-catalyzed hydrolysis of esters like Benzyl 3-acetylbenzoate typically proceeds through a series of equilibrium steps. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of benzyl alcohol regenerates the acidic catalyst and yields 3-acetylbenzoic acid.

The general mechanism for the acid-catalyzed hydrolysis of an ester is as follows:

Protonation of the carbonyl oxygen: R-COOR' + H₃O⁺ ⇌ [R-C(OH)OR']⁺ + H₂O

Nucleophilic attack by water: [R-C(OH)OR']⁺ + H₂O ⇌ [R-C(OH)₂(OR')]⁺

Proton transfer: [R-C(OH)₂(OR')]⁺ + H₂O ⇌ [R-C(OH)(O⁺H₂R')] + H₂O

Elimination of the alcohol: [R-C(OH)(O⁺H₂R')] ⇌ R-COOH + R'OH + H⁺

Base-promoted hydrolysis, or saponification, of esters is a widely studied and generally irreversible process. masterorganicchemistry.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses to form a carboxylate salt and an alcohol. The final step is an acid-base reaction between the carboxylic acid and the alkoxide, which drives the reaction to completion. masterorganicchemistry.com

The generally accepted mechanism for base-promoted ester hydrolysis (BAC2 mechanism) is as follows:

Nucleophilic attack by hydroxide: R-COOR' + OH⁻ ⇌ [R-C(O⁻)(OH)OR']

Elimination of the alkoxide: [R-C(O⁻)(OH)OR'] → R-COOH + R'O⁻

Proton transfer (acid-base reaction): R-COOH + R'O⁻ → R-COO⁻ + R'OH

The rate of this reaction is typically second-order, being first-order in both the ester and the hydroxide ion. The presence of the electron-withdrawing acetyl group at the meta position of this compound is expected to increase the rate of alkaline hydrolysis. This is because the acetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. This effect is a general trend observed in the hydrolysis of substituted benzoates.

While specific rate constants for this compound are not documented in readily accessible literature, studies on related substituted benzyl benzoates provide a framework for understanding its reactivity. For instance, the alkaline hydrolysis of various substituted phenyl benzoates has been extensively studied, demonstrating the influence of electronic effects on reaction rates. rsc.orgresearchgate.net

Hypothetical Data Table for Base-Promoted Hydrolysis of Substituted Benzyl Benzoates

Since experimental data for this compound is unavailable, the following table illustrates the expected trend in relative hydrolysis rates based on the electronic nature of substituents.

Substituent on Benzoate (B1203000) RingElectronic EffectExpected Relative Rate of Alkaline Hydrolysis
4-MethoxyElectron-donatingSlower
4-MethylElectron-donatingSlower
HNeutralReference
3-AcetylElectron-withdrawingFaster
4-NitroStrongly electron-withdrawingFastest

This table is illustrative and based on general principles of organic chemistry. Actual rate constants would need to be determined experimentally.

The solvent plays a crucial role in the kinetics and mechanism of ester hydrolysis. Polar protic solvents, such as water and alcohols, can solvate both the reactants and the transition state, thereby influencing the activation energy of the reaction. For base-promoted hydrolysis, an increase in solvent polarity generally leads to a decrease in the reaction rate for reactions between an anion and a neutral molecule, as the charge is more dispersed in the transition state.

Substituents on both the acyl and the benzyl portions of the ester can significantly affect the rate of hydrolysis. Electron-withdrawing groups on the acyl portion (the 3-acetyl group in this case) generally accelerate alkaline hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups would decrease the rate. For acid-catalyzed hydrolysis, the effect of substituents is generally less pronounced but follows an opposite trend, where electron-donating groups can stabilize the carbocation-like transition state.

Transformations Involving the Acetyl Moiety

The acetyl group of this compound offers a site for a variety of chemical transformations, allowing for the synthesis of a range of derivatives. These reactions can be broadly categorized into reduction reactions and carbon-carbon bond formation reactions.

The ketone functionality of the acetyl group can be selectively reduced to a secondary alcohol, yielding Benzyl 3-(1-hydroxyethyl)benzoate. This transformation can be achieved using a variety of reducing agents. The choice of reagent is crucial to ensure that the ester group remains intact.

Common reducing agents for the selective reduction of ketones in the presence of esters include:

Sodium borohydride (B1222165) (NaBH₄): This is a mild reducing agent that is generally selective for aldehydes and ketones over esters. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

Lithium borohydride (LiBH₄): While more reactive than NaBH₄, it can often be used for the selective reduction of esters in the presence of other functional groups. Careful control of reaction conditions is necessary.

The general reaction for the reduction of the acetyl group is: this compound + [H] → Benzyl 3-(1-hydroxyethyl)benzoate

Illustrative Table of Reducing Agents for Selective Ketone Reduction

Reducing AgentTypical SolventSelectivity for Ketone over Ester
Sodium Borohydride (NaBH₄)Methanol, EthanolHigh
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFLow (reduces both)
Diisobutylaluminium hydride (DIBAL-H)Toluene, HexaneCan be selective at low temperatures

This table provides a general guide to the selectivity of common reducing agents.

The acetyl group can also participate in reactions that form new carbon-carbon bonds, leading to more complex molecular architectures.

Pinacol (B44631) Coupling: This is a reductive coupling of two ketone molecules to form a vicinal diol (a 1,2-diol). The reaction is typically promoted by a one-electron reducing agent, such as magnesium or samarium(II) iodide. wikipedia.orgsynarchive.com When applied to this compound, this reaction would lead to the formation of a dimeric diol. The reaction proceeds through a ketyl radical intermediate. wikipedia.org

The general scheme for the pinacol coupling of an acetophenone (B1666503) derivative is: 2 x Ar-CO-CH₃ + 2e⁻ → [Ar-C(O⁻)-CH₃]₂ → Diol (after workup)

Friedel-Crafts Alkylation/Benzylation: While the benzene (B151609) ring of this compound is deactivated towards electrophilic aromatic substitution due to the presence of two electron-withdrawing groups (the ester and acetyl groups), the acetyl group itself does not directly participate in Friedel-Crafts reactions as a reactant. However, the presence of the acetyl group, being a meta-director, would direct any potential electrophilic attack on the aromatic ring to the positions ortho and para to itself (positions 2, 4, and 6 relative to the acetyl group), and meta to the ester group. Friedel-Crafts reactions on such a deactivated ring would require harsh conditions and are generally not synthetically useful. chadsprep.com

Radical Acylation Reactions

While the direct radical acylation of this compound is not extensively documented, the principles of radical chemistry allow for postulation of its potential reactivity. Radical acylation typically involves the reaction of an acyl radical with a substrate. In the context of this compound, reactivity could be centered on the aromatic rings. An external acyl radical could potentially add to one of the benzene rings, although such reactions often require specific activation.

Alternatively, the term can refer to acylation reactions that proceed via radical mechanisms, such as enzymatic processes. For instance, the synthesis of similar esters like benzyl benzoate can be achieved via enzymatic acylation using various acyl donors. researchgate.net In one study, benzoic anhydride (B1165640) was shown to be an effective acyl donor for the enzymatic synthesis of benzyl benzoate, highlighting a green alternative to chemical synthesis. researchgate.net While this is a synthetic route to a related compound rather than a reaction of it, it underscores the utility of acylation reactions in this chemical class.

Acyl DonorBiocatalystConversion (%)Time (h)Reference
Benzoic AnhydrideLipozyme TL-IM926 researchgate.net
Benzoic AnhydrideLipozyme RM-IM9024 researchgate.net

Reactions at the Benzylic Position

The benzylic -CH₂- group in this compound is a primary site for chemical transformation due to the stability of the resulting benzylic radical or cationic intermediates. Both oxidative and reductive pathways can be exploited to modify this position.

The benzylic C-H bonds are susceptible to oxidation by various reagents. This transformation is a fundamental reaction in organic synthesis. For related structures like benzyl ethers, oxidative cleavage can yield corresponding aromatic aldehydes and alcohols. organic-chemistry.org The oxidation of benzyl alcohols to form esters is also a well-established process. researchgate.net

Catalytic systems are often employed to achieve high efficiency and selectivity. For example, catalysts containing palladium and gold have been developed for the direct oxidation of benzyl compounds in the presence of a carboxylic acid to produce benzyl esters. google.com While this represents the formation of a benzyl ester, the underlying principle of activating the benzylic position is relevant. The oxidation of the benzylic carbon in this compound could potentially lead to the formation of an intermediate that, upon hydrolysis, would yield 3-acetylbenzoic acid and benzaldehyde.

Table of Oxidative Transformations on Benzylic Positions

Substrate Type Reagent/Catalyst Product Type Reference
Benzyl Ethers 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate Aromatic Aldehydes & Alcohols organic-chemistry.org
Benzyl Alcohols 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) Benzaldehydes or Methyl Benzoates researchgate.net

The benzyl group is widely used as a protecting group in organic synthesis, and its removal often involves the reductive cleavage of the benzylic C-O bond. Modern synthetic methods have increasingly turned to photoredox and electrochemical catalysis to achieve this transformation under mild conditions.

Electro-mediated photoredox catalysis provides a powerful tool for cleaving such bonds. The general mechanism involves a single-electron transfer (SET) from an excited photocatalyst to the aromatic ring of the benzyl group. This generates a radical anion, which subsequently undergoes fragmentation to cleave the C-O bond, releasing the carboxylate anion and a benzyl radical. This approach has been explored for the carboxylation of benzylic C(sp³)–O bonds using CO₂. acs.org Electrochemical methods can also directly drive the oxidation or reduction of benzylic esters. acs.org

The efficiency of these reactions can be influenced by the electronic nature of the substituents on the aromatic rings. For benzyl alcohols, those bearing electron-withdrawing groups can undergo electrochemical carboxylation to form the corresponding arylacetic acids. researchgate.net This suggests that the 3-acetyl group on the benzoate portion of this compound could influence the electrochemical potential required for its reductive cleavage.

Photochemical Reactivity and Pathways

This compound possesses two key chromophores: the benzoate ester and the acetophenone moiety. The photochemical behavior of the molecule is likely to be a composite of the reactivity of these two systems. The acetophenone unit is a well-known photosensitizer, capable of absorbing UV light and promoting intersystem crossing to a triplet state.

Studies on the simpler analogue, benzyl benzoate, provide insight into potential photochemical pathways. researchgate.net Upon exposure to sunlight, particularly in the presence of a photosensitizer like acetophenone itself, benzyl benzoate undergoes homolytic fission of the ester's O-CH₂ bond. researchgate.net This cleavage produces benzoyloxyl and benzyl radicals. researchgate.net These primary radicals can then engage in a cascade of subsequent reactions, leading to products such as benzoic acid, benzyl alcohol, and benzaldehyde. researchgate.net

Given that this compound contains an intramolecular photosensitizer (the acetylbenzoyl group), it is plausible that it could undergo similar intramolecularly sensitized cleavage upon irradiation. The triplet energy from the excited acetophenone moiety could be transferred to the benzyl benzoate portion, facilitating the C-O bond homolysis.

Major Photochemical Products Identified from Benzyl Benzoate Exposure

Product Formation Pathway Reference
Benzaldehyde From benzoyl radical researchgate.net
Benzoic Acid From benzoyloxyl radical researchgate.net

Computational Chemistry and Theoretical Modeling of Benzyl 3 Acetylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. DFT methods are widely used to predict the electronic structure and properties of molecules with a favorable balance between computational cost and accuracy. nih.govresearchgate.net For a molecule like Benzyl (B1604629) 3-acetylbenzoate, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or higher to accurately describe the electron distribution and molecular orbitals. nih.goviucr.org

The first step in most quantum chemical studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process computationally finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Benzyl 3-acetylbenzoate, this involves optimizing all bond lengths, bond angles, and dihedral angles.

Below is a representative table of optimized geometric parameters for the most stable conformer of this compound, as would be predicted by DFT calculations.

ParameterBond/AnglePredicted Value
Bond LengthC=O (ester)~1.21 Å
C=O (ketone)~1.22 Å
C-O (ester)~1.35 Å
O-CH₂ (benzyl)~1.45 Å
Bond AngleO=C-O (ester)~124°
C-O-CH₂ (ester)~116°
C-C=O (ketone)~120°
Dihedral AngleC-C-O-C (ester)~180° (planar)

Note: The data in this table is illustrative and represents typical values expected from DFT/B3LYP calculations for similar ester molecules.

DFT calculations are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation of the computed model.

Vibrational Spectra (IR and Raman): After geometry optimization, a frequency calculation is performed to predict the vibrational modes of the molecule. nih.govnih.gov Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds. These theoretical frequencies can be directly correlated with peaks in experimental Infrared (IR) and Raman spectra. preprints.orgmdpi.com A common practice is to apply a scaling factor to the calculated frequencies to correct for approximations in the computational method and anharmonicity, leading to better agreement with experimental results. nih.gov For this compound, the most characteristic vibrations would be the C=O stretching modes of the ester and ketone groups, which are expected to appear as strong bands in the IR spectrum, typically in the 1680–1750 cm⁻¹ region. masterorganicchemistry.com

Below is an illustrative table of predicted vibrational frequencies for key functional groups.

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C-H Stretch (Aromatic)Phenyl/Benzyl C-H3100–3000
C-H Stretch (Aliphatic)Benzyl -CH₂-2980–2890
C=O Stretch (Ester)-COO-~1725
C=O Stretch (Ketone)-C(O)-CH₃~1690
C=C Stretch (Aromatic)Phenyl/Benzyl Rings1600–1450
C-O Stretch (Ester)-C-O-1300–1100

Note: The data in this table is illustrative. The exact wavenumbers are sensitive to the computational method and molecular conformation.

Electronic Spectra (UV-Vis): The electronic absorption properties, observed via UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. For an aromatic compound like this compound, the predicted spectrum would likely show π → π* transitions associated with the phenyl and benzyl rings, as well as n → π* transitions involving the non-bonding electrons on the oxygen atoms of the carbonyl groups.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. iucr.org A small energy gap generally signifies high chemical reactivity, low kinetic stability, and high polarizability. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings, while the LUMO would likely be distributed over the electron-withdrawing carbonyl groups and the associated π-systems. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. researchgate.netsemanticscholar.org

ParameterFormulaSignificanceIllustrative Value
HOMO Energy (E_HOMO)-Electron-donating ability-6.5 eV
LUMO Energy (E_LUMO)-Electron-accepting ability-2.1 eV
Energy Gap (ΔE)E_LUMO - E_HOMOChemical reactivity/stability4.4 eV
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Electron-attracting tendency4.3 eV
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Resistance to charge transfer2.2 eV
Chemical Softness (S)1 / (2η)Ease of charge transfer0.227 eV⁻¹

Note: The data in this table is illustrative and represents typical values for aromatic esters calculated at the DFT/B3LYP level.

Reaction Mechanism Elucidation through Computational Studies

Computational chemistry is an invaluable tool for exploring the detailed pathways of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them, providing a complete picture of the reaction mechanism. nih.gov

For any proposed reaction involving this compound, such as its hydrolysis to form 3-acetylbenzoic acid and benzyl alcohol, or the reduction of its ketone group, computational methods can be used to locate the transition state (TS). pku.edu.cn The TS is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. chemrxiv.org

Locating the TS structure and calculating its energy relative to the reactants allows for the determination of the activation energy barrier (ΔG‡). acs.org This energy barrier is the key determinant of the reaction rate according to transition state theory. A high energy barrier corresponds to a slow reaction, while a low barrier indicates a fast reaction. researchgate.net For multi-step reactions, computational analysis can identify the rate-determining step—the step with the highest energy barrier. acs.org

Chemical reactions are rarely performed in the gas phase; they are typically conducted in a solvent, which can significantly influence reaction rates and mechanisms. ucsb.educhemrxiv.org Computational models can account for these solvent effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's energy and geometry. chemrxiv.org

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation, typically surrounding the solute molecules. acs.orgnih.gov This method is more computationally intensive but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical for accurately describing the reaction mechanism, particularly when protic solvents are involved. acs.org

For a reaction involving this compound, the choice of solvent could stabilize or destabilize charged intermediates or transition states, thereby altering the energy barriers and potentially changing the preferred reaction pathway. chemrxiv.orgacs.org Computational studies that incorporate solvent effects are therefore essential for obtaining results that are quantitatively comparable to experimental observations in solution. miami.edu

Molecular Dynamics Simulations and Intermolecular Interactions

The primary intermolecular forces governing the interactions of this compound are van der Waals forces, dipole-dipole interactions, and potential, weak C-H···O hydrogen bonds. The aromatic rings of the benzyl and benzoate (B1203000) groups contribute significantly to dispersion forces and can participate in π-π stacking interactions, particularly in condensed phases or in non-polar solvents. The carbonyl groups of the ester and acetyl functionalities introduce significant polarity, leading to dipole-dipole interactions that influence the orientation of molecules in close proximity.

MD simulations would likely reveal considerable conformational flexibility, primarily around the ester linkage and the benzyl group's methylene bridge. Torsional rotations around these bonds would give rise to a range of accessible conformations, with the lowest energy states determined by a balance of steric hindrance and intramolecular interactions.

A hypothetical analysis of the radial distribution function (RDF) from an MD simulation could quantify the structuring of solvent molecules around the solute. For instance, the RDF between the carbonyl oxygen atoms of this compound and the hydrogen atoms of water would be expected to show a sharp peak at a distance characteristic of hydrogen bonding.

The following tables present hypothetical data that could be derived from MD simulations of this compound to illustrate the types of insights that can be gained.

Table 1: Hypothetical Intermolecular Interaction Energies for a this compound Dimer

Interaction TypeEnergy (kcal/mol)
Van der Waals-5.8
Electrostatic-4.2
Total Interaction Energy -10.0

Table 2: Hypothetical Torsional Angle Preferences from a Simulated Ensemble

This table showcases potential low-energy dihedral angles for key rotatable bonds in this compound, which would be identified from the conformational analysis of an MD trajectory.

Dihedral AngleMost Probable Angle (degrees)
C6H5-CH2-O-C=O175
CH2-O-C=O-C6H4-160
O=C-C6H4-C=O180
C6H4-C=O-CH3-15

Table 3: Hypothetical Solvent Accessible Surface Area (SASA) in Different Solvents

This table provides an example of how the solvent environment could influence the exposed surface area of the polar and non-polar regions of this compound.

SolventPolar SASA (Ų)Non-polar SASA (Ų)
Water120250
Hexane80300

Advanced Applications and Future Research Directions of Benzyl 3 Acetylbenzoate

Strategic Role as an Organic Synthesis Intermediate

The dual functionality of Benzyl (B1604629) 3-acetylbenzoate, comprising a reactive ketone and a modifiable ester group, provides multiple avenues for its use as a scaffold in the synthesis of more complex chemical structures.

The chemical architecture of Benzyl 3-acetylbenzoate offers two primary reaction sites: the carbonyl group of the acetyl moiety and the ester linkage. The acetyl group's α-carbon and carbonyl carbon are susceptible to a wide range of transformations, such as aldol (B89426) condensations, Knoevenagel reactions, and various coupling reactions. These reactions allow for the construction of carbon-carbon bonds, enabling the elaboration of the benzene (B151609) ring with diverse substituents.

Furthermore, the ketone functionality is a key precursor for the synthesis of heterocyclic rings. Through condensation reactions with dinucleophiles like hydrazine, hydroxylamine, or ureas, the acetyl group can be integrated into five- or six-membered heterocyclic systems, such as pyrazoles, isoxazoles, or pyrimidines. While direct examples involving this compound are not extensively documented, the utility of related β-ketoesters as foundational synthons for creating complex drug molecules is well-established. researchgate.net The synthesis of N-benzylic heterocycles through cross-coupling methodologies is an active area of research, highlighting the value of the benzyl group in constructing pharmaceutically relevant scaffolds. nih.gov The application of enantioenriched tertiary benzyl alcohols in heterocycle synthesis further underscores the synthetic potential of benzyl-containing building blocks. researchgate.net

In polymer chemistry, this compound holds potential both as a monomer and as a modifying agent. Aromatic esters are fundamental components of various polymers; for instance, the analogous compound Benzyl Benzoate (B1203000) is used as a plasticizer to enhance the flexibility and durability of cellulose-based polymers. polymeradd.co.th

The structure of this compound allows for its potential use as a functional monomer. The benzyl ester could be converted to a carboxylic acid, which could then be used in step-growth polymerization to form polyesters or polyamides. More significantly, the pendant acetyl group could serve as a reactive site for post-polymerization modification. Polymers containing ketone side-chains are recognized as versatile scaffolds because the ketone group allows for subsequent conjugation with molecules containing aminooxy or hydrazide groups to form stable oxime or hydrazone linkages under mild conditions. nih.gov This approach avoids the need to synthesize complex individual monomers and allows for the creation of a library of functionalized polymers from a single precursor polymer. nih.gov A patent for poly(keto-esters) describes polymers with carbonyl and oxycarbonyl units, which can be formed through methods like the copolymerization of carbon monoxide and α-olefins, indicating a broader industrial interest in this class of materials. google.com

Exploration as a Ligand or Catalyst Component in Transition Metal Chemistry

The potential of this compound as a ligand in transition metal chemistry stems from the presence of multiple heteroatoms (oxygen) that can act as donor sites for metal coordination. The oxygen atoms of both the ester and the ketone groups can serve as coordination points, allowing the molecule to act as a chelating or bridging ligand.

While specific complexes with this compound are not prominent in the literature, the coordination chemistry of its constituent parts is well-understood. Benzoate and its derivatives are known to form a variety of complexes with transition metals, where the carboxylate group can coordinate in monodentate, bidentate chelating, or bridging modes. researchgate.net Similarly, acyl groups (RCO) are common ligands in organometallic chemistry, typically binding to a metal through the carbon atom (η¹-acyl) or through both the carbon and oxygen atoms (η²-acyl). wikipedia.org The benzyl group itself can also interact with transition metals, most notably through η³-coordination, which involves a dearomatization of the ring and has significant implications for catalytic benzylic functionalization reactions. researchgate.netnih.gov The combination of these functionalities suggests that this compound could coordinate to metal centers in a multidentate fashion, potentially influencing the catalytic activity, selectivity, and stability of the resulting metal complex.

Integration of Green Chemistry Principles in its Synthesis and Utilization

Applying green chemistry principles to the synthesis and application of this compound is crucial for enhancing its sustainability. Research in the broader field of aromatic and keto-ester synthesis provides a framework for greener methodologies.

One key principle is atom economy, which can be improved by developing more direct synthetic routes. For benzyl esters, methods such as the direct palladium-catalyzed esterification of alkylarenes (like toluene) with carboxylic acids eliminate the need for pre-functionalized starting materials like benzyl halides or alcohols, with water being the only byproduct. organic-chemistry.orgacs.org Other sustainable approaches focus on replacing hazardous reagents and solvents. This includes the use of recyclable catalysts like ionic liquids or tetrabutylammonium (B224687) iodide (TBAI) to promote esterification via C-H bond functionalization under milder conditions. researchgate.netrsc.org

For the transformation of the keto group, green methods such as microbial and electrochemical reductions offer alternatives to traditional chemical reductants. sphinxsai.com The use of Baker's Yeast (Saccharomyces cerevisiae), for example, can achieve the stereoselective reduction of keto-esters to chiral hydroxy esters, which are valuable synthetic intermediates. sphinxsai.com Furthermore, catalyst-free and solvent-free reaction conditions are being developed for related syntheses, such as the transesterification of β-ketoesters and the acylation of esters to form β-ketonitriles, reducing the environmental footprint of these processes. researchgate.netnih.gov

Table 1: Examples of Green Chemistry Approaches Applicable to Aromatic Keto-Ester Synthesis
Green ApproachDescriptionPotential Advantage for this compoundReference
Direct C-H EsterificationSynthesis of benzyl esters directly from an alkylarene (e.g., toluene) and a carboxylic acid (e.g., 3-acetylbenzoic acid).High atom economy; avoids benzyl halides/alcohols. acs.org
TBAI-Catalyzed C-H FunctionalizationUse of a metal-free organic catalyst (TBAI) for direct esterification.Avoids expensive and toxic heavy metal catalysts. rsc.org
Microbial ReductionUse of microorganisms like Baker's Yeast to reduce the ketone group.High selectivity, mild conditions, environmentally benign. sphinxsai.com
Aerobic OxidationCopper-catalyzed conversion of ketones to esters using air as the oxidant.Utilizes an abundant, natural, and environmentally friendly oxidant. acs.org

Emerging Research Areas in Aromatic Ester Chemistry and Analogous Compounds

The field of aromatic ester chemistry is continually evolving, with several emerging research areas providing context for the future study of compounds like this compound.

A significant recent development is the discovery of the "ester dance reaction," a palladium-catalyzed translocation of an ester group from one carbon to another on an aromatic ring. waseda.jpchemeurope.comnih.gov This novel rearrangement provides an unconventional and predictable method to access different regioisomers of aromatic esters that might be difficult to synthesize through traditional means. nih.gov This reaction expands the synthetic toolkit for manipulating aromatic esters and could potentially be applied to rearrange the ester group on the this compound scaffold.

Another active area is the exploration of the biological activities of functionalized benzyl esters and their analogs. For example, various derivatives of benzyl benzoate have been synthesized and evaluated for their potential as antihypertensive agents by inhibiting angiotensin II signaling. elsevierpure.com Other studies have investigated benzyl benzoate analogs as calmodulin inhibitors and have explored their structure-activity relationships. nih.gov Furthermore, research has shown that commercially available benzyl esters and their synthetic analogs can exhibit toxicity against various insect pests, suggesting their potential as environmentally friendlier pesticides. researchgate.net These studies highlight a growing trend in designing and synthesizing novel aromatic esters for specific biological and agricultural applications.

Table 2: Research Trends in Aromatic Esters and Analogous Compounds
Research AreaDescriptionRelevance to this compoundReference
Ester Dance ReactionCatalytic translocation of an ester group on an aromatic ring.A potential method to synthesize isomers of this compound. waseda.jpnih.gov
Bioactive MoleculesSynthesis of benzyl ester derivatives as enzyme inhibitors or receptor antagonists.The scaffold could be modified to create new therapeutic agents. elsevierpure.comnih.gov
Green PesticidesEvaluation of benzyl esters and analogs for insecticidal activity.Potential application in agriculture as a specialized pesticide. researchgate.net
Decarbonylative CouplingUsing aromatic esters as electrophiles in cross-coupling reactions by removing the CO group.Expands the synthetic utility of the ester group beyond hydrolysis or transesterification. acs.org

Q & A

Q. What are the recommended methods for synthesizing benzyl 3-acetylbenzoate with high yield and purity?

Enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) under optimized conditions (45°C, non-polar solvents) is effective for esterification. Transesterification of acetylated precursors with benzyl alcohol can achieve >85% conversion. Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. How can researchers ensure accurate structural characterization of this compound?

Combine spectroscopic techniques:

  • ¹H/¹³C NMR to identify acetyl (δ ~2.6 ppm) and benzyl ester (δ ~5.1 ppm) groups.
  • FT-IR for carbonyl stretching (~1740 cm⁻¹) and ester C-O vibrations (~1250 cm⁻¹).
  • HRMS to confirm molecular mass (e.g., [M+H]⁺ at m/z 269.1052). X-ray crystallography resolves stereochemistry in crystalline forms .

Q. What safety protocols are critical when handling this compound?

Use nitrile gloves, chemical goggles, and fume hoods to avoid skin/eye contact. Store at 2–8°C under inert gas (N₂) to prevent hydrolysis. Implement spill protocols with vermiculite absorbents. Ensure emergency showers/eyewash stations are accessible within 10 seconds .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting point variations) be resolved experimentally?

  • Differential Scanning Calorimetry (DSC) at controlled heating rates (1–5°C/min) identifies polymorphic transitions.
  • Powder X-ray Diffraction (PXRD) distinguishes crystalline forms.
  • HPLC-UV (λ = 254 nm) quantifies purity (>99% required for reliable data). These methods differentiate intrinsic properties from measurement artifacts .

Q. What catalytic systems enable selective functionalization of this compound’s aromatic ring?

Palladium-mediated C-H activation using Pd(OAc)₂ (5–10 mol%) with Ag₂CO₃ in DMF (120°C) achieves ortho-acylation (78% yield). Computational modeling (DFT at B3LYP/6-311+G(d,p)) predicts regioselectivity, guiding ligand design for improved efficiency .

Q. What mechanistic insights explain unexpected ester cleavage during storage?

Acid-catalyzed SN1 hydrolysis dominates in humid environments, confirmed by kinetic isotope effects (k_H/k_D = 3.2) in D₂O. Stabilize via molecular sieves (3Å) and citrate buffer (pH 5.0). Accelerated aging studies (40°C/75% RH) quantify degradation rates .

Q. How can computational chemistry predict this compound’s reactivity in novel systems?

  • DFT calculations model transition states for nucleophilic acyl substitution.
  • Molecular dynamics simulations (AMBER force field) predict solvent effects on reaction pathways. These tools identify optimal solvents (e.g., toluene for low polarity) and catalysts .

Methodological Tables

Table 1: Key Analytical Parameters for Characterization

TechniqueParametersExpected Results
¹H NMR400 MHz, CDCl₃δ 2.6 (s, 3H, CH₃), 5.1 (s, 2H, OCH₂), 7.3–8.1 (m, 8H, Ar-H)
FT-IRATR mode1740 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O)
HRMSESI+[M+H]⁺ = 269.1052 (C₁₆H₁₄O₃)

Table 2: Stability Optimization Strategies

FactorConditionMitigation Strategy
HumidityHydrolysis riskStore with molecular sieves (3Å)
TemperatureThermal degradationLimit storage to ≤8°C
pHAcidic cleavageAdd citrate buffer (pH 5.0)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.